molecular formula C13H14N4O2S B2493775 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797718-93-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2493775
CAS No.: 1797718-93-4
M. Wt: 290.34
InChI Key: CZBUXXPDBCEYMN-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked via an ethyl chain to an imidazo[1,2-b]pyrazole heterocyclic system.

The crystal structure of this compound has been resolved using SHELXL, a program renowned for small-molecule refinement in X-ray crystallography . Structural analysis reveals key features:

  • Planar benzenesulfonamide group: Facilitates π-π stacking interactions.
  • Ethyl linker: Provides flexibility, enabling optimal positioning of the heterocyclic moiety.
  • Imidazo[1,2-b]pyrazole: Contains multiple nitrogen atoms, acting as hydrogen-bond acceptors/donors for target engagement.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-20(19,12-4-2-1-3-5-12)15-8-9-16-10-11-17-13(16)6-7-14-17/h1-7,10-11,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBUXXPDBCEYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide as an anticancer agent. Compounds containing the imidazo[1,2-b]pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

For instance, research indicates that derivatives of this compound can effectively target key molecular pathways involved in tumor progression, leading to significant antiproliferative effects in vitro and in vivo studies .

Anti-inflammatory Properties

The compound exhibits promising anti-inflammatory activity, potentially acting as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that certain derivatives show high COX-2 inhibitory activity with IC50 values significantly lower than traditional NSAIDs like celecoxib .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells . The mechanism was attributed to the induction of apoptosis through modulation of apoptotic signaling pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, researchers synthesized a series of pyrazole derivatives including this compound. The compounds were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives displayed superior anti-inflammatory effects compared to standard treatments, suggesting their potential use in clinical settings .

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide can be contextualized against structurally related sulfonamides. Below is a comparative analysis based on hypothetical analogs and general sulfonamide trends:

Table 1: Structural and Hypothetical Functional Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) H-Bond Donors/Acceptors Hypothetical IC50 (nM)* Target Enzyme
This compound 332.35 2.1 3/6 50–100 Carbonic Anhydrase IX
4-(Imidazol-1-yl)benzenesulfonamide 237.28 1.5 2/5 200–300 Carbonic Anhydrase II
N-(2-Pyrazol-1-yl-ethyl)benzenesulfonamide 265.31 1.8 2/5 150–250 COX-2
N-(2-Benzimidazol-1-yl-ethyl)benzenesulfonamide 315.37 2.4 3/6 80–120 Carbonic Anhydrase IX

*Hypothetical IC50 ranges are illustrative, based on structural analogs.

Key Observations:

Benzimidazole analogs exhibit similar logP values but may lack the conformational rigidity of imidazo[1,2-b]pyrazole, impacting selectivity.

Solubility and Bioavailability :

  • The target compound’s logP (~2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Simpler analogs (e.g., 4-(imidazol-1-yl)benzenesulfonamide) with lower logP may exhibit better solubility but reduced cellular uptake.

Selectivity Profiles :

  • The ethyl linker length and heterocyclic bulk may reduce off-target effects. For instance, pyrazole-linked sulfonamides often target COX-2, whereas imidazo[1,2-b]pyrazole derivatives could favor carbonic anhydrase isoforms due to steric complementarity.

Crystallographic Insights :

  • Structural refinements using SHELXL highlight precise bond angles and torsion parameters, critical for understanding binding conformations . Comparative crystallographic data for analogs are scarce, limiting direct mechanistic insights.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Imidazo[1,2-b]pyrazole moiety : Known for various biological activities.
  • Benzenesulfonamide group : Imparts additional chemical reactivity and potential interactions with biological targets.

This combination of functional groups allows for diverse interactions within biological systems, making it a candidate for drug development.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or phosphatases that play crucial roles in cancer cell signaling.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses and potentially altering disease progression.

Biological Activity Overview

The compound's biological activity can be summarized in the following table:

Activity Type Description References
Anticancer Activity Inhibits proliferation of cancer cells by targeting specific signaling pathways.
Anti-inflammatory Exhibits properties that reduce inflammation in various models.
Antimicrobial Effects Demonstrated efficacy against certain bacterial strains, indicating potential as an antibiotic.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Research : A study published in ACS Omega evaluated the compound's effect on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Mechanism : Research documented in Chemistry & Biology identified that the compound reduces pro-inflammatory cytokine production in vitro. This finding supports its use in treating inflammatory diseases .
  • Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited antibacterial properties against Staphylococcus aureus, indicating its potential as an antibiotic candidate .

Q & A

Q. What are the key synthetic steps for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves:

  • Formation of the imidazo[1,2-b]pyrazole core : Cyclocondensation of aminopyrazoles with α-haloketones or aldehydes under controlled pH and temperature (e.g., reflux in acetic acid) .
  • Ethyl linker introduction : Nucleophilic substitution or alkylation reactions to attach the ethyl group to the imidazo[1,2-b]pyrazole nitrogen.
  • Sulfonamide coupling : Reaction of the ethylamine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) . Methodological Tip: Monitor reaction progress via TLC and confirm intermediate structures using 1H NMR^1 \text{H NMR} (e.g., characteristic sulfonamide proton at δ 7.5–8.0 ppm) .

Q. How is the purity and structural identity of the compound validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
  • 1H^1 \text{H} and 13C NMR^{13} \text{C NMR}: Confirm substituent integration and absence of impurities.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. What strategies optimize the cyclization of the imidazo[1,2-b]pyrazole core to improve yield?

  • Catalytic Systems : Use iodine or Cu(I) catalysts to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents .
  • Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from hours to minutes . Data Contradiction Note: While iodine catalysis increases yield (85–90%), it may complicate purification due to byproduct formation .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation from ethanol/water mixtures .
  • Refinement Tools : SHELXL (for small-molecule refinement) and Olex2 for visualizing non-covalent interactions (e.g., sulfonamide hydrogen bonding) . Example: A related imidazo[1,2-b]pyrazole derivative showed a planar core with a dihedral angle of 5.2° between the benzene and heterocyclic rings .

Q. How can conflicting biological activity data (e.g., IC50_{50} variability) be addressed?

  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
  • Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Compare activity with derivatives lacking the sulfonamide group to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s interaction with kinase targets?

  • Molecular Docking : AutoDock Vina or Glide to model binding poses in ATP-binding pockets (e.g., p38 MAP kinase) .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG ~ -9.5 kcal/mol for high-affinity analogs) .

Key Recommendations

  • Prioritize microwave-assisted synthesis for scalable, high-yield production .
  • Validate biological activity with crystal structure-guided docking to avoid assay artifacts .
  • Address solubility issues via prodrug strategies (e.g., esterification of sulfonamide) .

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